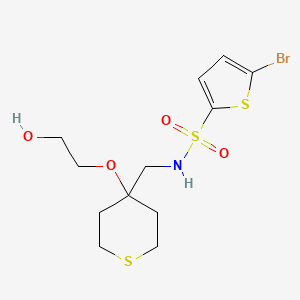
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H18BrNO4S3 and its molecular weight is 416.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure combines thiophene and sulfonamide functionalities, which are known for their biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H18BrNO4S3, with a molecular weight of 416.4 g/mol. The compound features a bromine atom, a thiophene ring, and a sulfonamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BrNO₄S₃ |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 2309257-82-5 |
Antioxidant Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit significant antioxidant properties. For instance, related thiophene derivatives have demonstrated the ability to inhibit oxidative stress by scavenging free radicals, which is essential in preventing cellular damage associated with various diseases . The antioxidant activity of this compound remains to be fully elucidated but is hypothesized to be comparable to that of established antioxidants like ascorbic acid.
Anti-inflammatory Properties
Thiophene derivatives are also known for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are implicated in inflammatory pathways . The specific anti-inflammatory mechanisms of this compound have yet to be detailed in literature but may involve modulation of key signaling pathways.
Antimicrobial Activity
Sulfonamides are well-documented for their antimicrobial properties. The incorporation of the thiophene ring into the structure may enhance the antimicrobial activity through synergistic effects. Preliminary studies suggest that similar compounds exhibit broad-spectrum antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Molecular Interactions : The compound may interact with specific receptors or enzymes, altering their activity.
- Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative stress and related cellular damage.
- Inflammatory Pathway Inhibition : It may inhibit the synthesis or action of inflammatory mediators.
Case Studies and Research Findings
A notable study examining similar thiophene derivatives reported significant antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests . These findings suggest that structural modifications in thiophene derivatives can lead to enhanced biological activities.
Another study focused on the anti-inflammatory properties of sulfonamide derivatives demonstrated their effectiveness in reducing inflammation in animal models by measuring cytokine levels post-treatment . This underscores the potential therapeutic applications of compounds like this compound in treating inflammatory diseases.
Properties
IUPAC Name |
5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4S3/c13-10-1-2-11(20-10)21(16,17)14-9-12(18-6-5-15)3-7-19-8-4-12/h1-2,14-15H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRUYJKRJFMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














